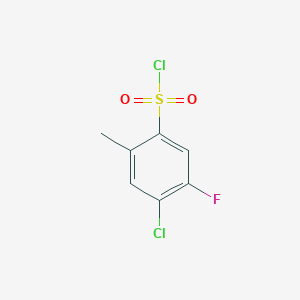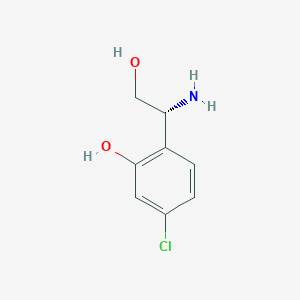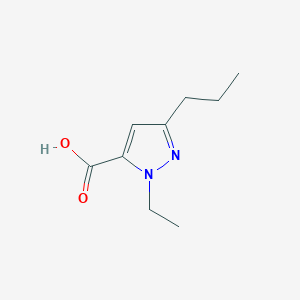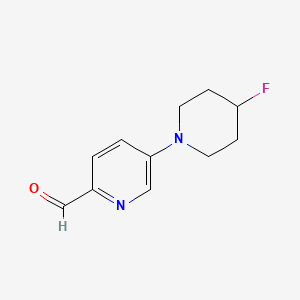
2,2-Dimethoxyethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethoxyethane-1-sulfonamide is an organic compound with the chemical formula C4H11NO4S. It belongs to the class of sulfonamides, which are widely used in chemical synthesis, particularly as solvents for chemical reactions. This compound is a water-soluble, colorless solid that has been studied for its unique physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The most typical method for the synthesis of sulfonamides, including 2,2-Dimethoxyethane-1-sulfonamide, involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Another efficient method involves the NH4I-mediated reaction of sodium sulfinates and amines. This method provides a general and environmentally friendly access to sulfonamide compounds and tolerates a wide range of functional groups .
Industrial Production Methods
Industrial production methods for sulfonamides typically involve large-scale reactions using the same principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
化学反応の分析
Types of Reactions
2,2-Dimethoxyethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or primary amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines .
科学的研究の応用
2,2-Dimethoxyethane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, herbicides, and pesticides.
作用機序
類似化合物との比較
Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine to treat livestock diseases.
Sulfadiazine: Used in combination with anti-malarial drugs to treat toxoplasmosis.
Uniqueness
2,2-Dimethoxyethane-1-sulfonamide is unique due to its specific chemical structure, which provides distinct physical and chemical properties. Its water solubility and stability make it a valuable compound for various applications in research and industry.
特性
分子式 |
C4H11NO4S |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
2,2-dimethoxyethanesulfonamide |
InChI |
InChI=1S/C4H11NO4S/c1-8-4(9-2)3-10(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) |
InChIキー |
FFZDVHQMCBEJGF-UHFFFAOYSA-N |
正規SMILES |
COC(CS(=O)(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


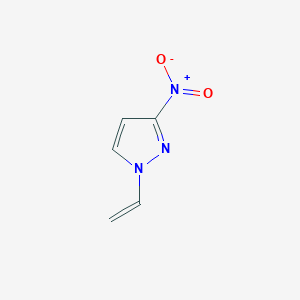

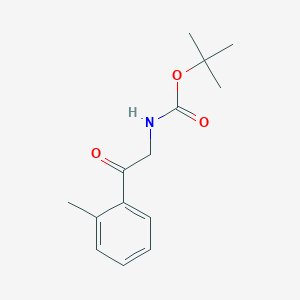
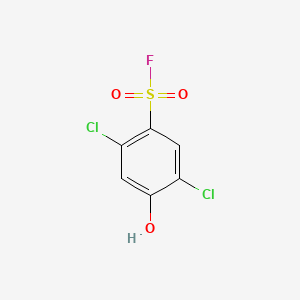
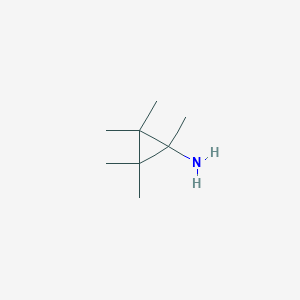
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
nitrosoamine](/img/structure/B13626181.png)
